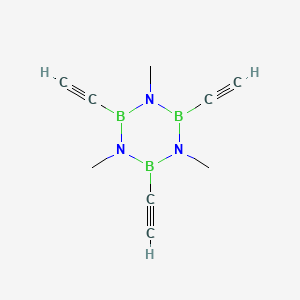![molecular formula C40H30N4 B12576453 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile CAS No. 197633-84-4](/img/structure/B12576453.png)
4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with two benzonitrile groups and two 3-methylphenyl groups attached via azanediyl linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile typically involves multi-step organic reactions. One common method includes the diazo coupling of para-substituted benzaldehyde phenylhydrazones with [1,1’-biphenyl]-4,4’-bis(diazonium chloride). This reaction is followed by treatment with formaldehyde in the presence of perchloric acid in dioxane to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar organic reactions scaled up for industrial use, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dioxane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl core with different functional groups.
4,4’-Diaminodiphenylmethane: Another biphenyl derivative with amine groups.
4,4’-Oxydianiline: Features an oxygen linkage instead of azanediyl.
Uniqueness
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(3-methylphenyl)azanediyl]}dibenzonitrile is unique due to its specific combination of functional groups and structural arrangement, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
197633-84-4 |
|---|---|
Molecular Formula |
C40H30N4 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
4-[4-[4-(4-cyano-N-(3-methylphenyl)anilino)phenyl]-N-(3-methylphenyl)anilino]benzonitrile |
InChI |
InChI=1S/C40H30N4/c1-29-5-3-7-39(25-29)43(35-17-9-31(27-41)10-18-35)37-21-13-33(14-22-37)34-15-23-38(24-16-34)44(40-8-4-6-30(2)26-40)36-19-11-32(28-42)12-20-36/h3-26H,1-2H3 |
InChI Key |
XFJXKCHTNXZEIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=C(C=C5)C#N)C6=CC=CC(=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![[(2,2-Dimethylpropanoyl)oxy]methyl 4-nitrobenzoate](/img/structure/B12576390.png)


![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
![1-Oxaspiro[2.5]octa-5,7-dien-4-one, 7-bromo-](/img/structure/B12576409.png)
![6,7-Dimethylidenebicyclo[3.1.1]heptane](/img/structure/B12576425.png)


